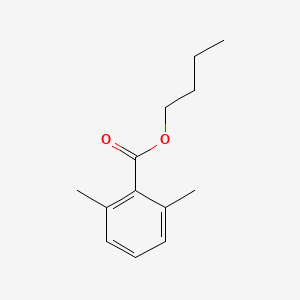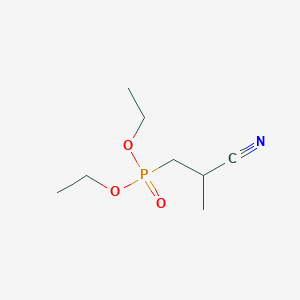
Diethyl (2-cyanopropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-cyanopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-cyanopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester.
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce the desired phosphonate. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-cyanopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-cyanopropyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism by which diethyl (2-cyanopropyl)phosphonate exerts its effects involves its ability to form stable bonds with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl phosphite
Uniqueness
Diethyl (2-cyanopropyl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonates. Its ability to form stable carbon-phosphorus bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53324-23-5 |
|---|---|
Molekularformel |
C8H16NO3P |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
JACSZCGRXZZXKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
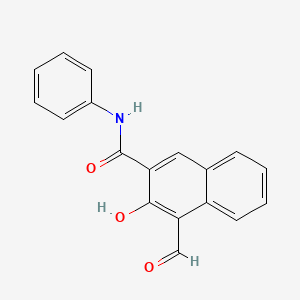
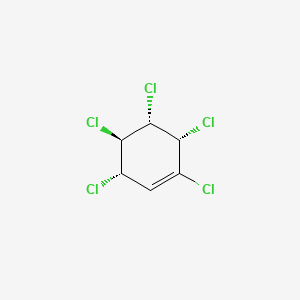

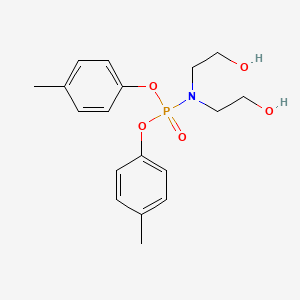
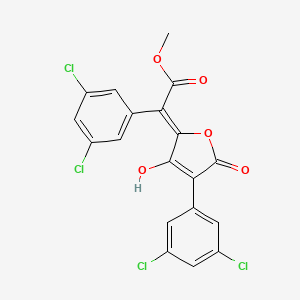

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
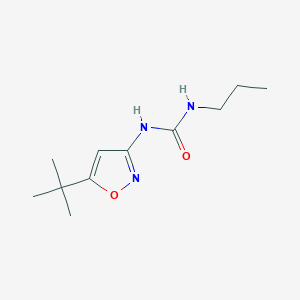
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
